molecular formula C12H15NO3 B2950070 4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid CAS No. 1393330-61-4

4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid

Cat. No.: B2950070
CAS No.: 1393330-61-4
M. Wt: 221.256
InChI Key: DMDHJBQCCXONNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid is a chemical compound with the molecular formula C12H15NO3 and a molar mass of 221.25 g/mol It is characterized by the presence of a pyridine ring attached to an oxane (tetrahydropyran) ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid typically involves the reaction of pyridine derivatives with oxane precursors under controlled conditions. One common method includes the use of pyridine-4-carboxaldehyde and tetrahydropyran-4-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π interactions and hydrogen bonding, while the carboxylic acid group can form ionic bonds with target molecules. These interactions modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid
  • 4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid
  • 4-(Pyridin-4-ylmethyl)tetrahydrofuran-4-carboxylic acid

Uniqueness

4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(pyridin-4-ylmethyl)oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11(15)12(3-7-16-8-4-12)9-10-1-5-13-6-2-10/h1-2,5-6H,3-4,7-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDHJBQCCXONNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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